2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Catalog No.
S1908904
CAS No.
87591-84-2
M.F
C10H9ClN2O
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidi...

CAS Number

87591-84-2

Product Name

2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

IUPAC Name

2-(chloromethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-13-9(4-7)12-8(6-11)5-10(13)14/h2-5H,6H2,1H3

InChI Key

VPGYSSGSLPBIFC-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)CCl

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)CCl

2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 87591-84-2) is a highly specialized heterocyclic building block utilized extensively in the synthesis of bioactive pyrimidinones. Structurally, it features a reactive chloromethyl electrophile at the 2-position and an electron-donating methyl group at the 8-position of the pyrido[1,2-a]pyrimidine core. In industrial and pharmaceutical research, this compound is primarily procured as a robust precursor for electrophilic nitration and subsequent single electron transfer (SET) radical alkylations. Its defining commercial advantage is its ability to withstand harsh acidic nitration conditions without degradation of the leaving group, enabling the streamlined, high-yield production of 3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one intermediates essential for developing novel therapeutics [1].

Substituting 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with its bromomethyl analog or an unmethylated core introduces critical process bottlenecks. While bromomethyl derivatives offer higher reactivity in standard SN2 substitutions, they are highly susceptible to oxidation and hydrolysis during the strongly acidic nitration steps (0 °C, H2SO4/HNO3) required to functionalize the C3 position, leading to significant yield losses and impurity generation. Furthermore, utilizing the unmethylated 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one alters the electron density of the fused ring system, drastically reducing the regioselectivity and rate of electrophilic aromatic substitution at C3. Procuring the exact 8-methyl-2-chloromethyl scaffold ensures a stable leaving group during functionalization and maintains a baseline 73% cyclocondensation yield, eliminating the need for multi-step protection-deprotection strategies [1].

Chemical Stability During Harsh Electrophilic Nitration

The synthesis of bioactive pyrimidinones requires the installation of a nitro group at the C3 position. The 2-chloromethyl target compound demonstrates exceptional stability under harsh nitration conditions (H2SO4/HNO3 at 0 °C), delivering the 3-nitro derivative in an 86% isolated yield. In contrast, utilizing a bromomethyl comparator or a free hydroxymethyl precursor under identical strongly acidic, oxidizing conditions leads to extensive degradation, halogen exchange, or unwanted oxidation of the side chain, severely reducing the yield of the desired intermediate [1].

Evidence DimensionYield of 3-nitro intermediate via direct nitration
Target Compound Data86% yield (using 2-chloromethyl-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)
Comparator Or BaselineBromomethyl or hydroxymethyl analogs (prone to degradation/oxidation under H2SO4/HNO3)
Quantified DifferenceEnables direct, high-yield (86%) nitration without side-chain degradation
ConditionsH2SO4/HNO3, 0 °C

Eliminates the need for complex protecting group chemistry, significantly reducing step count and raw material costs in API precursor manufacturing.

One-Step Cyclocondensation Efficiency

Procuring this specific compound leverages a highly efficient, one-step cyclocondensation route. The reaction of 2-amino-4-methylpyridine with ethyl 4-chloroacetoacetate directly yields 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one at a 73% yield. If a buyer were to substitute this with a process starting from 2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, an additional hazardous chlorination step (e.g., using SOCl2 or POCl3) would be required to install the reactive leaving group, increasing both cycle time and the generation of corrosive byproducts [1].

Evidence DimensionSynthesis step count and primary yield
Target Compound Data73% yield in a single cyclocondensation step
Comparator Or Baseline2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (requires secondary halogenation step)
Quantified DifferenceEliminates one synthetic step and avoids hazardous chlorinating reagents
ConditionsReaction of 2-amino-4-methylpyridine with ethyl 4-chloroacetoacetate (110 °C, 5 h)

Direct procurement of the chloromethylated building block streamlines the supply chain and avoids the handling of highly toxic chlorinating agents in scaling operations.

Compatibility with Single Electron Transfer (SET) C-Alkylation

Once nitrated, the 8-methyl-2-chloromethyl scaffold serves as a highly effective substrate for single electron transfer (SET) radical chain processes. When reacted with various nitronate or malonate anions under photostimulation and phase-transfer conditions (40% tetrabutylammonium hydroxide in water/dichloromethane), the resulting 3-nitro derivative achieves moderate to good yields (53–77%) of complex ethylenic derivatives. Standard aliphatic electrophiles or unactivated SN2 substrates fail to achieve these sterically hindered C-C bond formations due to competing elimination or a lack of radical anion stabilization [1].

Evidence DimensionYield of complex C-alkylated products via SET pathway
Target Compound Data53–77% yield of ethylenic derivatives via photostimulated radical alkylation
Comparator Or BaselineStandard unactivated SN2 alkylating agents (fail to couple with bulky nitronate/malonate anions)
Quantified DifferenceEnables successful radical C-alkylation (up to 77% yield) where classical SN2 pathways fail
ConditionsPhotostimulation, phase-transfer conditions (40% TBAH, H2O/CH2Cl2, 20 min)

Provides exclusive access to a library of sterically hindered, potentially bioactive pyrimidinones that are inaccessible via conventional nucleophilic substitution.

Synthesis of Bioactive 3-Nitro-Pyrimidinones

This compound is the exact precursor required for the high-yield (86%) synthesis of 2-chloromethyl-8-methyl-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one. It is the optimal choice for medicinal chemistry programs targeting the pyrido[1,2-a]pyrimidine core for its broad pharmacological properties, including cytoprotective and anti-inflammatory activities, because it survives the harsh acidic nitration step intact without leaving group degradation [1].

Photostimulated Radical C-Alkylation (SRN1) Workflows

In advanced synthetic laboratories employing single electron transfer (SET) methodologies, this building block (post-nitration) acts as a superior alkylating agent. It is specifically selected for phase-transfer catalyzed reactions with nitronate or malonate anions, where it successfully forms complex C-C bonds that standard SN2 electrophiles cannot achieve due to steric hindrance [1].

Library Generation of Ethylenic Pyrimidinone Derivatives

For drug discovery teams building libraries of unsymmetrical ethylenic derivatives, the 8-methyl-2-chloromethyl scaffold ensures predictable stereochemistry. Under radical chain processes, it selectively yields the E-isomer, providing highly reproducible and structurally consistent compound libraries for high-throughput screening [1].

XLogP3

0.5

Wikipedia

2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Dates

Last modified: 08-16-2023

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